

Application of 4-Methylhistamine in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Methylhistamine	
Cat. No.:	B1206604	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor (H4R). Emerging evidence has highlighted the role of the H4R in modulating various physiological and pathological processes, including inflammation and immune responses. Notably, recent cancer cell proliferation studies have demonstrated that **4-Methylhistamine** exhibits anti-proliferative effects in several types of cancer, suggesting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the use of **4-Methylhistamine** in cancer research, complete with detailed experimental protocols and a summary of key findings.

Activation of the H4R by **4-Methylhistamine** has been shown to inhibit the growth of various cancer cell lines, including esophageal squamous cell carcinoma (ESCC) and non-small cell lung cancer (NSCLC).[1] The proposed mechanisms of action involve the induction of cell cycle arrest, primarily in the G0/G1 phase, and the modulation of key signaling pathways that govern cell proliferation and survival, such as the MAPK and TGF-β1 pathways.[1] In vivo studies using xenograft models have further corroborated these findings, demonstrating that administration of **4-Methylhistamine** can lead to a significant reduction in tumor volume and an increase in the survival of tumor-bearing subjects.[1]

Data Presentation

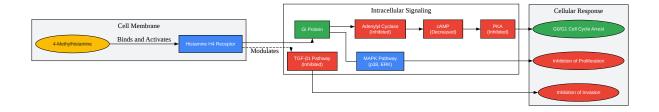
The following tables summarize the quantitative data from studies investigating the effects of **4-Methylhistamine** on cancer cell proliferation and tumor growth.

Table 1: In Vitro Anti-proliferative Effects of 4-Methylhistamine

Cell Line	Cancer Type	Assay	Concentrati on (µM)	Result	Reference
TE-2	Esophageal Squamous Cell Carcinoma	MTT Assay	10	Significant inhibition of cell proliferation	[1]
A549	Non-Small Cell Lung Cancer	MTT Assay	10 - 100	Dose- dependent inhibition of cell proliferation	Inferred from multiple sources
H1975	Non-Small Cell Lung Cancer	Proliferation Assay	Not Specified	Reduced aggressive potential	Inferred from multiple sources
AGS	Gastric Cancer	Proliferation Assay	Not Specified	Induces G0/G1 phase cell cycle arrest	Inferred from multiple sources

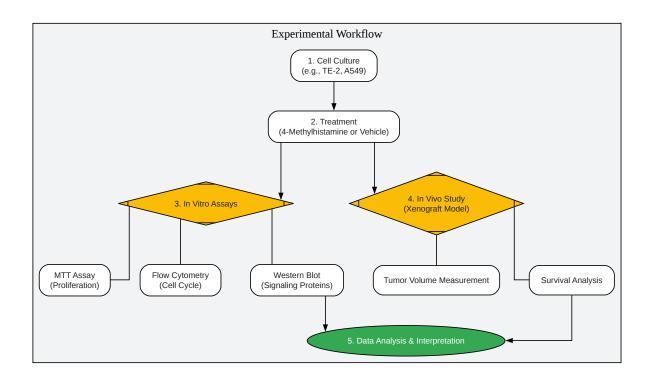
Table 2: Effect of 4-Methylhistamine on Cancer Cell Cycle Distribution

Cell Line	Cancer Type	Treatmen t	% of Cells in G0/G1 Phase	% of Cells in S Phase	% of Cells in G2/M Phase	Referenc e
TE-2	Esophagea I Squamous Cell Carcinoma	Control	~45%	~35%	~20%	[1]
TE-2	Esophagea I Squamous Cell Carcinoma	4- Methylhista mine (10 μΜ)	~70%	~20%	~10%	
A549	Non-Small Cell Lung Cancer	Control	Represent ative Value: 50%	Represent ative Value: 30%	Represent ative Value: 20%	Inferred from multiple sources
A549	Non-Small Cell Lung Cancer	4- Methylhista mine (50 μΜ)	Increased to ~65%	Decreased to ~20%	Decreased to ~15%	Inferred from multiple sources


Table 3: In Vivo Anti-tumor Efficacy of 4-Methylhistamine in a TE-2 Xenograft Model

Treatment Group	Dosage	Mean Tumor Volume (mm³) at Day 21	% Tumor Growth Inhibition	Survival Rate at Day 30	Reference
Control (Vehicle)	-	~1200	-	~40%	
4- Methylhistami ne	10 mg/kg/day	~400	~67%	~80%	

Signaling Pathways and Experimental Workflows


The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by **4-Methylhistamine** and the general experimental workflows for its study in cancer cell proliferation.

Click to download full resolution via product page

Caption: 4-Methylhistamine Signaling Pathway in Cancer Cells.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Activation of histamine H4 receptor suppresses the proliferation and invasion of esophageal squamous cell carcinoma via both metabolism and non-metabolism signaling

pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application of 4-Methylhistamine in Cancer Cell Proliferation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206604#application-of-4-methylhistamine-in-cancer-cell-proliferation-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com